molecular formula C13H7F3N2O2S B2993428 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 887360-86-3

1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2993428
CAS No.: 887360-86-3
M. Wt: 312.27
InChI Key: IBFRNWNJNFZWRH-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a complex organic compound characterized by its trifluoromethyl group and thieno[2,3-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyrazole core. One common approach is the cyclization of appropriately substituted thiophenes with hydrazines under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The compound can be reduced to remove the trifluoromethyl group or modify other functional groups.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Derivatives lacking the trifluoromethyl group or modified functional groups.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and coatings.

Comparison with Similar Compounds

1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its trifluoromethyl group and thieno[2,3-c]pyrazole core. Similar compounds include:

  • 1-Phenyl-3-(trifluoromethyl)pyrazole-5-carboxylic acid: Lacks the thieno[2,3-c] ring.

  • 1-Phenyl-3-(trifluoromethyl)thiophene-5-carboxylic acid: Lacks the pyrazole ring.

  • 1-Phenyl-3-(trifluoromethyl)pyridine-5-carboxylic acid: Contains a pyridine ring instead of a thieno[2,3-c] ring.

These compounds differ in their core structures and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O2S/c14-13(15,16)10-8-6-9(12(19)20)21-11(8)18(17-10)7-4-2-1-3-5-7/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRNWNJNFZWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)O)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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